molecular formula C5H10N2O3S B6284683 N-(carbamoylmethoxy)-2-(methylsulfanyl)acetamide CAS No. 1566680-25-8

N-(carbamoylmethoxy)-2-(methylsulfanyl)acetamide

Cat. No.: B6284683
CAS No.: 1566680-25-8
M. Wt: 178.2
InChI Key:
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Description

N-(carbamoylmethoxy)-2-(methylsulfanyl)acetamide is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a carbamoylmethoxy group and a methylsulfanyl group attached to an acetamide backbone, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(carbamoylmethoxy)-2-(methylsulfanyl)acetamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-(methylsulfanyl)acetic acid with carbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of less hazardous reagents and solvents, can be applied to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(carbamoylmethoxy)-2-(methylsulfanyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Various nucleophiles depending on the desired product

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(carbamoylmethoxy)-2-(methylsulfanyl)acetamide is unique due to the presence of both carbamoylmethoxy and methylsulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(carbamoylmethoxy)-2-(methylsulfanyl)acetamide involves the reaction of two starting materials, namely, methylthioacetic acid and carbamoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then treated with ammonia to form the final compound.", "Starting Materials": [ "Methylthioacetic acid", "Carbamoyl chloride", "Triethylamine", "Dichloromethane", "Ammonia" ], "Reaction": [ "Step 1: Methylthioacetic acid is reacted with carbamoyl chloride in the presence of triethylamine and dichloromethane.", "Step 2: The reaction mixture is stirred at room temperature for several hours.", "Step 3: The resulting product is isolated by filtration and washed with a suitable solvent.", "Step 4: The product is then treated with ammonia in a suitable solvent, such as ethanol or water.", "Step 5: The reaction mixture is stirred at room temperature for several hours.", "Step 6: The final product, N-(carbamoylmethoxy)-2-(methylsulfanyl)acetamide, is isolated by filtration and washed with a suitable solvent." ] }

CAS No.

1566680-25-8

Molecular Formula

C5H10N2O3S

Molecular Weight

178.2

Purity

91

Origin of Product

United States

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